An In-depth Technical Guide to tert-butyl 4-bromo-1H-indazole-5-carboxylate
An In-depth Technical Guide to tert-butyl 4-bromo-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl 4-bromo-1H-indazole-5-carboxylate is a heterocyclic building block belonging to the indazole class of compounds. The indazole core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the known chemical properties of tert-butyl 4-bromo-1H-indazole-5-carboxylate, a proposed synthetic route, and its potential applications in medicinal chemistry and drug discovery. Due to its nature as a specialized chemical intermediate, detailed experimental data in the public domain is limited. This guide consolidates available information and provides expert-derived proposed methodologies.
Chemical and Physical Properties
The fundamental chemical and physical properties of tert-butyl 4-bromo-1H-indazole-5-carboxylate are summarized below. It is important to note that some of these properties are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 1203662-37-6 | [1] |
| Molecular Formula | C₁₂H₁₃BrN₂O₂ | [1] |
| Molecular Weight | 297.15 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | |
| Boiling Point (Predicted) | 404.0 ± 25.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.495 ± 0.06 g/cm³ | [3] |
| Storage | Sealed in dry, 2-8°C |
Spectral Data
As of the latest literature review, detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for tert-butyl 4-bromo-1H-indazole-5-carboxylate has not been publicly disclosed. Researchers synthesizing or using this compound would need to perform their own analytical characterization.
Synthesis and Experimental Protocols
Proposed Synthesis of tert-butyl 4-bromo-1H-indazole-5-carboxylate
The proposed synthesis is a multi-step process starting from commercially available 2-methyl-3-nitrobenzoic acid.
Step 1: Esterification of 2-methyl-3-nitrobenzoic acid
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Reaction: 2-methyl-3-nitrobenzoic acid is converted to its methyl ester to protect the carboxylic acid functionality.
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Protocol:
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Dissolve 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol.
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Add a catalytic amount of sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring by TLC.
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Upon completion, neutralize the reaction mixture and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield methyl 2-methyl-3-nitrobenzoate.
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Step 2: Bromination of the aromatic ring
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Reaction: Selective bromination at the position para to the methyl group.
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Protocol:
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Dissolve methyl 2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent such as acetic acid.
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Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN.
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Heat the reaction mixture at 60-70°C for 2-4 hours, monitoring by TLC.
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After completion, pour the reaction mixture into water and extract the product with ethyl acetate.
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Wash the organic layer with sodium bicarbonate solution and brine, then dry and concentrate to yield methyl 5-bromo-2-methyl-3-nitrobenzoate.
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Step 3: Reductive Cyclization to form the Indazole Core
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Reaction: Reduction of the nitro group followed by diazotization and intramolecular cyclization.
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Protocol:
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Dissolve methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq) in ethanol.
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Add a reducing agent such as tin(II) chloride (3.0 eq) and heat the mixture to reflux for 3-5 hours.
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Cool the reaction mixture and make it basic with sodium hydroxide solution.
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Extract the product, methyl 3-amino-5-bromo-2-methylbenzoate, with ethyl acetate.
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Dry the organic layer and concentrate.
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Dissolve the resulting amine in a mixture of acetic acid and water.
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Cool the solution to 0-5°C and add a solution of sodium nitrite (1.1 eq) in water dropwise.
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Stir the reaction mixture at low temperature for 1-2 hours to form the indazole ring.
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Extract the product, methyl 4-bromo-1H-indazole-5-carboxylate, with ethyl acetate, dry, and concentrate.
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Step 4: Transesterification to the tert-butyl ester
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Reaction: Conversion of the methyl ester to the final tert-butyl ester.
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Protocol:
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Dissolve methyl 4-bromo-1H-indazole-5-carboxylate (1.0 eq) in anhydrous THF.
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Add potassium tert-butoxide (2.0 eq) and stir the mixture at room temperature for 12-18 hours.
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Quench the reaction with water and extract the product with ethyl acetate.
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Dry the organic layer and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl 4-bromo-1H-indazole-5-carboxylate.
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General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a chemical intermediate like tert-butyl 4-bromo-1H-indazole-5-carboxylate.
Chemical Reactivity and Potential Applications
The chemical reactivity of tert-butyl 4-bromo-1H-indazole-5-carboxylate is dictated by its functional groups: the bromo substituent on the benzene ring, the secondary amine of the indazole core, and the tert-butyl ester.
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Cross-Coupling Reactions: The bromo group at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at this position, making it a versatile intermediate for building molecular complexity.
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N-H Functionalization: The indazole N-H can be alkylated or arylated under basic conditions to introduce substituents at the N1 position. The tert-butyl ester group is generally stable to these conditions.
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Ester Hydrolysis: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions (e.g., trifluoroacetic acid). This carboxylic acid can then be used for amide bond formation or other transformations.
Logical Relationship of Functional Group Reactivity
The following diagram illustrates the potential reaction pathways for this molecule.
Applications in Drug Discovery
Indazole-containing compounds are of significant interest in drug discovery. While there is no specific publicly available information on the biological activity of tert-butyl 4-bromo-1H-indazole-5-carboxylate, its structure suggests it could be a valuable intermediate in the synthesis of inhibitors for various biological targets, such as protein kinases. The strategic placement of the bromo and carboxylate groups allows for diverse structural modifications to optimize binding to target proteins.
Safety and Handling
Based on available safety data sheets, tert-butyl 4-bromo-1H-indazole-5-carboxylate should be handled with care in a well-ventilated laboratory setting.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
tert-butyl 4-bromo-1H-indazole-5-carboxylate is a valuable, albeit not extensively characterized in public literature, building block for medicinal chemistry and organic synthesis. Its versatile functional groups offer multiple avenues for the synthesis of more complex molecules, particularly for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties and potential, serving as a valuable resource for researchers in the field. Further experimental investigation is required to fully elucidate its chemical and biological properties.
References
- 1. tert-butyl 4-bromo-1H-indazole-5-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 2. tert-Butyl 4-bromo-1H-indazole-1-carboxylate | C12H13BrN2O2 | CID 37819147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
